molecular formula C22H26N2O4S B2455313 N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 941997-27-9

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2455313
CAS No.: 941997-27-9
M. Wt: 414.52
InChI Key: ZMTPGVAMZRYBAA-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide (CAS 941997-27-9) is a high-purity sulfonamide derivative offered for research purposes. With a molecular formula of C22H26N2O4S and a molecular weight of 414.52 g/mol, this compound is part of a class of chemicals that are of significant interest in medicinal chemistry and drug discovery . Sulfonamide derivatives bearing naphthalene rings, such as the dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group, are widely utilized as versatile fluorophores in the design of fluorescent probes and ligands for studying protein interactions and hydrophobic binding sites . Furthermore, structural analogs of this compound, specifically naphthalene-based sulfonamides, have been identified as potent, non-electrophilic activators of the Nrf2 pathway, which is a promising therapeutic target for inflammatory and oxidative stress disorders such as chronic kidney disease and multiple sclerosis . Research into related benzamide and sulfonamide derivatives has also highlighted their potential as acetylcholinesterase (AChE) inhibitors, indicating their relevance in the investigation of neurodegenerative conditions like Alzheimer's disease . This product is listed and available for procurement through various chemical suppliers in quantities ranging from 1mg to 100mg . It is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-24(2)20(19-11-7-9-16-8-5-6-10-18(16)19)15-23-29(25,26)22-14-17(27-3)12-13-21(22)28-4/h5-14,20,23H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTPGVAMZRYBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthalene Derivative: The synthesis begins with the preparation of a naphthalene derivative through Friedel-Crafts alkylation.

    Introduction of the Dimethylamino Group: The naphthalene derivative is then reacted with dimethylamine under appropriate conditions to introduce the dimethylamino group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 2,5-dimethoxybenzenesulfonyl chloride to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-2,5-dimethoxybenzenesulfonamide
  • N-(2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
  • N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

Uniqueness

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both the dimethylamino group and the naphthalene ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dimethylamino group : Enhances solubility and may influence receptor binding.
  • Naphthalene moiety : Often associated with aromatic interactions that can affect biological activity.
  • 2,5-Dimethoxy substituents : These groups may contribute to the compound's pharmacological profile and receptor affinity.

Research indicates that this compound may act on various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the dimethylamino group suggests potential interactions with receptors such as:

  • Serotonin receptors (5-HT) : Modulation of these receptors can influence mood and perception.
  • Dopamine receptors (D2) : Involvement in reward pathways and motor control.

Pharmacodynamics

The pharmacodynamic profile of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide is still under investigation. Preliminary studies suggest:

  • Agonistic or antagonistic effects on specific receptor subtypes.
  • Potential for neuroprotective effects due to antioxidant properties linked to methoxy groups.

Case Studies

  • Study on Neurotransmitter Modulation :
    A study explored the effects of similar compounds on neurotransmitter release in vitro. Results indicated that modifications in the chemical structure significantly affected serotonin uptake and release, pointing towards the potential for this compound to influence mood disorders.
  • Animal Model Research :
    In rodent models, administration of the compound showed alterations in behavior consistent with anxiolytic effects. Behavioral assays indicated reduced anxiety-like behaviors, suggesting a possible therapeutic application in anxiety disorders.
  • Receptor Binding Affinity :
    Radiolabeled binding assays demonstrated that the compound exhibited significant affinity for 5-HT2A receptors, which are implicated in various psychiatric conditions. This finding supports further exploration into its use as a psychotropic agent.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor Interaction Binds to serotonin and dopamine receptors
Neuroprotective Effects Antioxidant properties observed
Anxiolytic Behavior Reduced anxiety-like behavior in rodent models

Q & A

Q. What are the optimal synthetic routes for N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide coupling and amine alkylation. Key steps include:
  • Sulfonylation : React 2,5-dimethoxybenzenesulfonyl chloride with a secondary amine intermediate under basic conditions (e.g., triethylamine in dichloromethane) at 0–5°C to minimize side reactions.
  • Amine Functionalization : Use naphthalen-1-yl glycidyl ether derivatives for stereoselective alkylation, with dimethylamine in ethanol under reflux (70–80°C) for 12–24 hours .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or crystallization (methanol:water 4:1) improves yield (up to 75%) and purity (>95%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Confirm the structure via:
  • 1H/13C NMR : Look for characteristic peaks: dimethylamino protons at δ 2.8–3.1 ppm, naphthalene aromatic protons at δ 7.4–8.2 ppm, and methoxy groups at δ 3.8–4.0 ppm. The sulfonamide NH proton appears as a broad singlet (~δ 5.7 ppm) .
  • IR Spectroscopy : Key stretches include sulfonamide S=O (~1350 cm⁻¹), N–H (~3300 cm⁻¹), and methoxy C–O (~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show the molecular ion [M+H]+ at m/z ~469.2 (C23H29N2O4S) .

Q. What strategies ensure the compound’s stability during storage and experimental use?

  • Methodological Answer : Stability is influenced by:
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation of the sulfonamide and dimethylamino groups .
  • Solvent Selection : Use aprotic solvents (e.g., DMSO or DMF) for stock solutions to avoid nucleophilic attack on the sulfonamide moiety .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) in aqueous buffers to stabilize the dimethylamino group against oxidation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical outcomes of the alkylation step in synthesis?

  • Methodological Answer : To probe stereochemistry:
  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose-based) to separate enantiomers and determine enantiomeric excess .
  • Kinetic Resolution : Monitor reaction progress with polarimetry or circular dichroism (CD) to assess preferential formation of one enantiomer under specific catalysts (e.g., chiral Lewis acids) .
  • DFT Calculations : Model transition states to predict steric and electronic influences on the naphthalen-1-yl group’s orientation during alkylation .

Q. What computational approaches predict this compound’s binding affinity for biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Combine:
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., serotonin receptors). Focus on sulfonamide H-bonding and naphthalene π-π stacking .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the protein-ligand complex .
  • QSAR Modeling : Train models on analogs (e.g., 2,5-dimethoxybenzenesulfonamide derivatives) to correlate substituent effects with activity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological properties?

  • Methodological Answer : Key SAR strategies include:
  • Modifying the Naphthalene Group : Replace naphthalen-1-yl with substituted aryl/heteroaryl groups (e.g., indole or quinoline) to enhance lipophilicity or target selectivity .
  • Varying Methoxy Substituents : Introduce electron-withdrawing groups (e.g., nitro) at the 2,5-positions to tune electronic properties and metabolic stability .
  • Bioisosteric Replacement : Substitute the dimethylamino group with piperazine or morpholine to alter solubility and reduce toxicity .

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